![molecular formula C9H10ClN3 B1432103 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1320266-90-7](/img/structure/B1432103.png)
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
描述
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, also known as CIP, is a heterocyclic aromatic compound, classified as an isoxazole derivative. It is a colorless crystalline solid that is soluble in water and ethanol. CIP is a widely used compound in scientific research and has a variety of applications.
科学研究应用
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been used as a fluorescent probe for studying oxidative damage in cells. This compound has been used to study the role of nitric oxide in cell death, and as a tool for studying the effects of ultraviolet radiation on skin cells. In addition, this compound has been used to study the effects of various drugs on the nervous system.
作用机制
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has several mechanisms of action. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound also has antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.
实验室实验的优点和局限性
The use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine in laboratory experiments has several advantages and limitations. One advantage is that this compound is a relatively stable compound, which makes it suitable for use in experiments. It is also relatively inexpensive, making it an attractive choice for researchers. Additionally, this compound is soluble in water and ethanol, making it easy to work with.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound, which can make it difficult to work with. Additionally, this compound is a toxic compound, and should be handled with care. Finally, this compound can react with other compounds, which can affect the results of experiments.
未来方向
There are a number of potential future directions for the use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine. One potential direction is to use this compound as a tool for studying the effects of ultraviolet radiation on skin cells. Additionally, this compound could be used to study the role of nitric oxide in cell death. This compound could also be used to study the effects of various drugs on the nervous system. Finally, this compound could be used to study the effects of oxidative damage on cells.
属性
IUPAC Name |
8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPWIGBWIYVTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





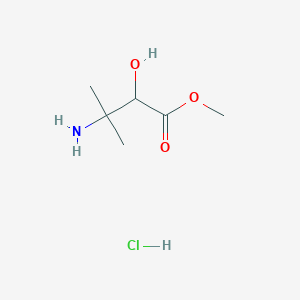
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
amine hydrochloride](/img/structure/B1432027.png)

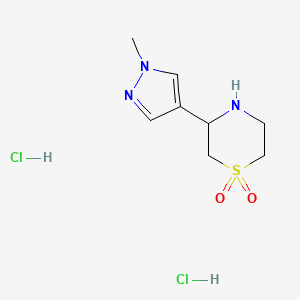
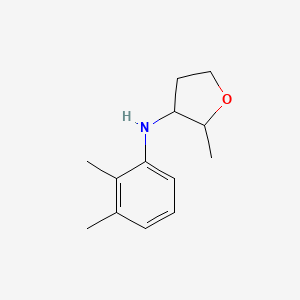
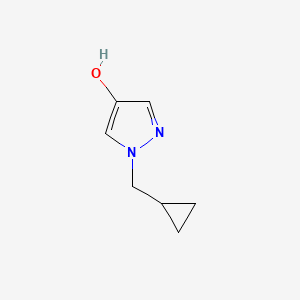
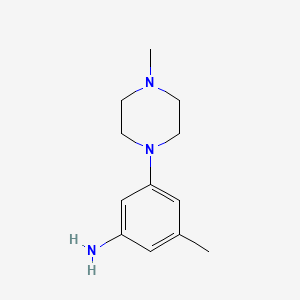
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)

